molecular formula C10H11Cl2NO B11945656 2,2-dichloro-N-(2-ethylphenyl)acetamide CAS No. 39084-87-2

2,2-dichloro-N-(2-ethylphenyl)acetamide

Cat. No.: B11945656
CAS No.: 39084-87-2
M. Wt: 232.10 g/mol
InChI Key: BOHLNFADLKPIJL-UHFFFAOYSA-N
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Description

2,2-Dichloro-N-(2-ethylphenyl)acetamide, with the CAS number 39084-87-2, is a chemical compound offered for research and development purposes. This product is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal use. With a molecular formula of C10H11Cl2NO and a molecular weight of 232.11, this compound belongs to the class of dichloroacetamides. Compounds within this structural family are frequently investigated in materials science and crystallography for their unique solid-state properties. Research on analogous structures shows that molecules like 2,2-dichloro-N-(2,3-dimethylphenyl)acetamide can form distinct molecular conformations and are known to assemble into linear supramolecular chains in the crystalline state through intermolecular hydrogen bonding, such as N-H···O and C-H···O interactions . Similarly, other dichloroacetamide derivatives serve as key intermediates in synthetic organic chemistry . This makes this compound a valuable reagent for exploring crystal engineering, hydrogen-bonding networks, and for use as a building block in the synthesis of more complex chemical entities. Please refer to the product specifications for details on purity and available sizes. The product requires cold-chain transportation .

Properties

CAS No.

39084-87-2

Molecular Formula

C10H11Cl2NO

Molecular Weight

232.10 g/mol

IUPAC Name

2,2-dichloro-N-(2-ethylphenyl)acetamide

InChI

InChI=1S/C10H11Cl2NO/c1-2-7-5-3-4-6-8(7)13-10(14)9(11)12/h3-6,9H,2H2,1H3,(H,13,14)

InChI Key

BOHLNFADLKPIJL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dichloro-N-(2-ethylphenyl)acetamide typically involves the reaction of 2-ethylphenylamine with dichloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reaction vessels and continuous monitoring of reaction parameters to ensure high yield and purity of the product. The final product is typically purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-N-(2-ethylphenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction Reactions: Reduction can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of N-(2-ethylphenyl)acetamide derivatives.

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

2,2-Dichloro-N-(2-ethylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,2-dichloro-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparisons

Table 1: Substituent Effects on Molecular Geometry and Hydrogen Bonding
Compound Name Substituent Position/Type Key Structural Features Hydrogen Bonding Pattern Reference
2,2-Dichloro-N-phenylacetamide None (parent structure) N–H and C=O bonds trans; bond lengths: C=O (1.22 Å), N–H (0.86 Å) Chains via N–H⋯O along crystallographic axes
2,2-Dichloro-N-(2-methylphenyl)acetamide (2MPDCA) 2-methyl Steric hindrance from ortho-methyl group; N–H bond anti to substituent N–H⋯O and C–H⋯O chains
2,2-Dichloro-N-(3-methylphenyl)acetamide (3MPDCA) 3-methyl Minimal steric effects; bond parameters similar to parent compound N–H⋯O chains along a-axis
2,2-Dichloro-N-(2,3-dimethylphenyl)acetamide 2,3-dimethyl Conformational flexibility due to adjacent substituents; N–H anti to 2-methyl group Dual N–H⋯O and C–H⋯O interactions
2,2-Dichloro-N-(3-nitrophenyl)acetamide (3NPDCA) 3-nitro Electron-withdrawing nitro group; N–H anti to nitro substituent Chains via N–H⋯O along b-axis
2,2-Dichloro-N-(2-ethylphenyl)acetamide 2-ethyl Inferred : Increased steric bulk compared to methyl; potential distortion in packing Likely : N–H⋯O chains with C–H⋯O support N/A

Key Observations :

  • Steric Effects : Ortho-substituents (e.g., methyl, ethyl) introduce steric hindrance, forcing the N–H bond into an anti-conformation relative to the substituent . Ethyl groups may further distort molecular packing compared to methyl due to increased bulk.
  • Hydrogen Bonding : All analogs form N–H⋯O hydrogen-bonded chains, but the direction (a-axis vs. b-axis) and secondary interactions (e.g., C–H⋯O) depend on substituent placement .

Physicochemical and Functional Comparisons

Table 2: Functional Group Influence on Properties
Compound Name Substituent Melting Point (Inferred) Solubility (Inferred) Potential Applications
2,2-Dichloro-N-phenylacetamide None Moderate Low polarity Intermediate in synthesis
2MPDCA 2-methyl Higher due to steric bulk Reduced in polar solvents Agrochemical precursors
3NPDCA 3-nitro Elevated Moderate in DMSO/ethanol Antimicrobial agents
Chloramphenicol Complex substituents 150–153°C High in ethanol Broad-spectrum antibiotic
This compound 2-ethyl Likely high Low in aqueous media Research: Steric probes

Notes:

  • Ethyl vs. Methyl : Ethyl groups likely reduce aqueous solubility compared to methyl due to increased hydrophobicity but may improve lipid membrane penetration.

Research Implications and Gaps

Synthetic Challenges : Ethyl substituents in the ortho position may complicate crystallization, as seen in sterically hindered analogs like 2MPDCA .

Computational Modeling : Molecular dynamics simulations could predict how ethyl substituents affect packing and hydrogen-bonding efficiency compared to methyl .

Biological Activity

2,2-Dichloro-N-(2-ethylphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C11_{11}H12_{12}Cl2_{2}N\O
  • Molecular Weight : 247.13 g/mol

This compound features a dichloroacetamide moiety that is essential for its biological activity.

Inhibition of α-Glucosidase

Recent studies have highlighted the compound's potential as an α-glucosidase inhibitor, which is significant in managing type 2 diabetes. The inhibition of this enzyme delays glucose absorption, thus controlling blood sugar levels.

  • In vitro Studies : The compound was evaluated for its inhibitory activity against α-glucosidase, showing promising results with IC50_{50} values indicating effective inhibition compared to acarbose, a known standard. For instance, compounds with similar structures demonstrated IC50_{50} values ranging from 45.26 µM to 491.68 µM .
CompoundIC50_{50} (µM)Remarks
Acarbose750.1 ± 0.23Positive control
11j45.26 ± 0.03Most potent
11i46.25 ± 0.89Second most potent

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, which are crucial in treating various inflammatory conditions. The mechanism involves the inhibition of cyclooxygenase (COX) enzymes that lead to reduced levels of inflammatory mediators.

  • Experimental Findings : Studies have shown that derivatives of this compound can significantly decrease the expression levels of inducible nitric oxide synthase (iNOS) and COX-2 in RAW264.7 cells, suggesting a strong anti-inflammatory effect .

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound.

  • Substituent Effects : Variations in substituents on the phenyl ring have been shown to influence potency significantly. For example:
    • Replacing chlorine with fluorine decreased anti-α-glucosidase activity.
    • Methyl substitutions at specific positions enhanced or diminished activity depending on their placement .

Study on α-Glucosidase Inhibition

In a study published in Nature, researchers synthesized various derivatives based on the dichloroacetamide framework and tested them against yeast α-glucosidase. The study concluded that specific modifications could lead to compounds with enhanced inhibitory effects compared to traditional inhibitors like acarbose .

Anti-inflammatory Mechanism Investigation

Another investigation focused on the anti-inflammatory properties of related compounds demonstrated that certain derivatives effectively suppressed COX-2 and iNOS mRNA expressions in vitro, indicating their potential use in treating inflammatory diseases .

Q & A

Q. What are the standard synthetic protocols for 2,2-dichloro-N-(2-ethylphenyl)acetamide, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic acyl substitution. A base (e.g., NaOH) is used to deprotonate 2-ethylaniline, which reacts with 2,2-dichloroacetyl chloride in anhydrous conditions. Key parameters include maintaining low temperatures (0–5°C) to minimize side reactions and using aprotic solvents (e.g., dichloromethane). Purification involves recrystallization or column chromatography. Yield optimization requires precise stoichiometric ratios and inert atmospheres to prevent hydrolysis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

  • NMR : 1^1H and 13^{13}C NMR confirm substituent positions and amide bond integrity.
  • FTIR : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~1550 cm1^{-1} (N-H bend) validate the acetamide group.
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms the molecular ion ([M+H]+^+ at m/z 260.03 for C10_{10}H10_{10}Cl2_2NO) .

Q. What are the primary hydrolysis products of this compound under acidic or basic conditions?

Hydrolysis yields 2-ethylaniline and dichloroacetic acid. Acidic conditions (e.g., H2_2SO4_4) favor protonation of the amide oxygen, while basic conditions (e.g., NaOH) deprotonate the nitrogen, accelerating cleavage. Kinetic studies show pseudo-first-order dependence on hydroxide ion concentration in basic media .

Advanced Research Questions

Q. How do steric and electronic effects influence substitution reactions at the dichloroacetyl group?

The electron-withdrawing Cl atoms activate the carbonyl carbon for nucleophilic attack. Steric hindrance from the 2-ethylphenyl group slows reactions with bulky nucleophiles (e.g., tert-butylamine). Computational studies (DFT) reveal transition-state stabilization via hydrogen bonding with the amide N-H .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial efficacy)?

Discrepancies arise from variations in assay conditions (e.g., bacterial strains, solvent DMSO concentration). Methodological solutions include:

  • Standardizing MIC (Minimum Inhibitory Concentration) protocols (CLSI guidelines).
  • Validating cytotoxicity via mammalian cell lines (e.g., HEK-293) to distinguish selective activity .

Q. How can computational modeling predict metabolite formation and toxicity profiles?

Molecular docking (e.g., AutoDock Vina) identifies potential cytochrome P450 binding sites, predicting hydroxylation at the ethyl or phenyl groups. QSAR models correlate logP values with hepatotoxicity risks. In silico tools like ProTox-II estimate LD50_{50} values for prioritization .

Methodological Challenges and Solutions

Q. What experimental designs mitigate byproduct formation during large-scale synthesis?

  • Process Analytical Technology (PAT) : In-line IR monitors reaction progress to halt at >95% conversion.
  • Solvent Optimization : Switching from THF to acetonitrile reduces dimerization byproducts.
  • Catalyst Screening : Lewis acids (e.g., ZnCl2_2) improve regioselectivity .

Q. How are crystallographic studies used to analyze hydrogen-bonding networks in this compound?

Single-crystal XRD reveals intermolecular N-H···O=C interactions forming dimeric structures. Thermal ellipsoid analysis distinguishes static vs. dynamic disorder in the ethyl group. Data are refined using SHELXL, with R-factors <5% indicating high precision .

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